molecular formula C5H5FN2O B046176 5-Fluoro-4-methoxypyrimidine CAS No. 120258-30-2

5-Fluoro-4-methoxypyrimidine

Cat. No.: B046176
CAS No.: 120258-30-2
M. Wt: 128.1 g/mol
InChI Key: RPHAYWVYKQNWCP-UHFFFAOYSA-N
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Description

5-Fluoro-4-methoxypyrimidine is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable pyrimidine precursor is reacted with a fluorinating agent such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require the presence of a base such as potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of 5-Fluoro-4-methoxypyrimidine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The fluorine atom can be replaced by hydrogen under reductive conditions.

    Substitution: The fluorine atom can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 5-fluoro-4-oxopyrimidine.

    Reduction: Formation of 4-methoxypyrimidine.

    Substitution: Formation of 5-substituted-4-methoxypyrimidine derivatives.

Scientific Research Applications

5-Fluoro-4-methoxypyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methoxypyrimidine involves its incorporation into biological macromolecules, leading to the disruption of normal cellular processes. The fluorine atom’s high electronegativity can interfere with enzyme function and nucleic acid stability. For example, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.

Properties

IUPAC Name

5-fluoro-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHAYWVYKQNWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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